N'-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(4-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(4-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxy, pentyloxy, and nitrophenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(4-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with 4-nitrophenoxyacetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(4-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of functional groups with new nucleophiles .
Scientific Research Applications
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(4-nitrophenoxy)acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(4-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-4-nitrobenzohydrazide
- N’-{(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylene}nonanehydrazide
Uniqueness
N’-[(E)-[3-Methoxy-4-(pentyloxy)phenyl]methylidene]-2-(4-nitrophenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25N3O6 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C21H25N3O6/c1-3-4-5-12-29-19-11-6-16(13-20(19)28-2)14-22-23-21(25)15-30-18-9-7-17(8-10-18)24(26)27/h6-11,13-14H,3-5,12,15H2,1-2H3,(H,23,25)/b22-14+ |
InChI Key |
VIJRJTUMTMJEBY-HYARGMPZSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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